Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate
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Overview
Description
Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions .
Chemical Reactions Analysis
Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, these compounds exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition, estrogen receptor modulation, and antioxidant activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate and ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate . These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological properties.
Properties
CAS No. |
81741-92-6 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
methyl 5-ethyl-4-(ethylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-4-8-9(11-5-2)7(6-14-8)10(12)13-3/h6,11H,4-5H2,1-3H3 |
InChI Key |
QTQSEMLEAOXRDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CS1)C(=O)OC)NCC |
Origin of Product |
United States |
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